molecular formula C17H21N3OS2 B6474631 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2640963-98-8

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B6474631
CAS No.: 2640963-98-8
M. Wt: 347.5 g/mol
InChI Key: HHIGYVNVOGFIQO-UHFFFAOYSA-N
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Description

2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (TMCPB) is a thiomorpholine-based heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a low molecular weight compound with a molecular weight of 214.3 g/mol. Its chemical structure is composed of a thiomorpholine ring fused with a benzothiazole ring, and it is characterized by its high solubility in water and other polar solvents. TMCPB has been investigated for its potential applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential inhibitor of enzymes involved in the metabolism of drugs and other compounds. In materials science, this compound has been studied as a potential additive for polymers and other materials. In biochemistry, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of proteins and other macromolecules.

Mechanism of Action

The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, this compound is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is thought to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is its low molecular weight, which makes it easy to work with and allows for a wide range of applications. However, there are several potential limitations, including its high solubility in polar solvents, which can make it difficult to work with in certain experiments. In addition, this compound is not as stable as some other compounds, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole in scientific research. For example, further research could be done to evaluate the effects of this compound on other enzymes involved in drug metabolism. In addition, further research could be done to evaluate the effects of this compound on other bacterial and fungal species. Finally, further research could be done to evaluate the potential applications of this compound in materials science and biochemistry.

Synthesis Methods

2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can be synthesized in a two-step process starting from thiomorpholine-4-carbonyl chloride (TMCCl). In the first step, TMCCl is reacted with 1-bromo-3-methylpiperidine in the presence of a base, such as sodium carbonate, to form the desired this compound. In the second step, the reaction product is purified by recrystallization or column chromatography.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS2/c21-16(19-8-10-22-11-9-19)13-4-3-7-20(12-13)17-18-14-5-1-2-6-15(14)23-17/h1-2,5-6,13H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIGYVNVOGFIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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